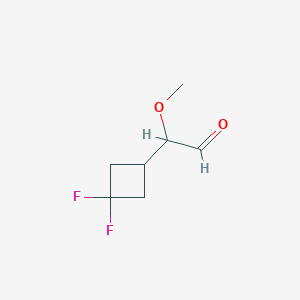
2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde is a chemical compound that has garnered significant attention in the scientific community. It is a cyclobutyl aldehyde derivative with a methoxy group and two fluorine atoms attached to the cyclobutane ring. The compound is of interest due to its potential applications in drug development, particularly in the field of cancer research. In
Aplicaciones Científicas De Investigación
Fluorinating Agents and Derivatives Synthesis
2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde, due to its structural uniqueness, finds potential application in the field of organic synthesis, particularly in the synthesis of fluorinated compounds. Fluorinating agents like Bis(2-methoxyethyl)aminosulfur Trifluoride have shown effectiveness in converting alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides (G. Lal et al., 1999). Such agents can potentially be utilized for the transformation of specific structures similar to 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde into their corresponding fluorinated derivatives, enhancing their reactivity and stability for further chemical applications.
Antiproliferative Activities
The reactivity of acyclic and cyclic salicyl-derived O,O-acetals with fluorouracil has been explored, showcasing the potential of such compounds in the development of new therapeutic agents with antiproliferative activity against cancer cells, such as breast cancer cells (Estrella Saniger et al., 2003). This indicates a promising avenue for the application of compounds like 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde in medicinal chemistry, especially in the synthesis of compounds targeting cancer cell proliferation.
Organocatalysis
The compound's structure suggests its potential utility in organocatalytic processes, such as in enantioselective intramolecular aldol reactions. Studies have shown that certain aldehydes can act as nucleophiles in organocatalyzed reactions, leading to the formation of highly enantioselective products (Y. Hayashi et al., 2007). This highlights the relevance of 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde in catalysis research, where its structural features could be exploited in the design of novel organocatalytic reactions.
Synthetic Polysaccharides
The synthesis of novel polysaccharides starting from derivatives such as 3,4-dihydro-2H-pyran-2-carbaldehyde, which shares some functional similarities with 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde, has been reported (M. Okada et al., 1983). These synthetic routes involve complex transformations leading to compounds with potential applications in material science and biotechnology.
Protective Functional Groups in Organic Synthesis
The structural complexity of 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde suggests its potential as a precursor for the synthesis of compounds with protective functional groups. Techniques for the protection of functional groups in organic synthesis are crucial for preventing unwanted reactions, and compounds like 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde could be utilized in the development of new protective groups or as intermediates in synthetic sequences (S. Khaef et al., 2020).
Propiedades
IUPAC Name |
2-(3,3-difluorocyclobutyl)-2-methoxyacetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-11-6(4-10)5-2-7(8,9)3-5/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMNLAJKNXLWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=O)C1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

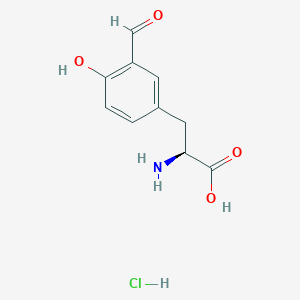
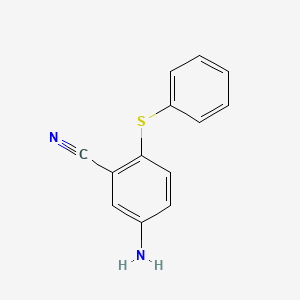
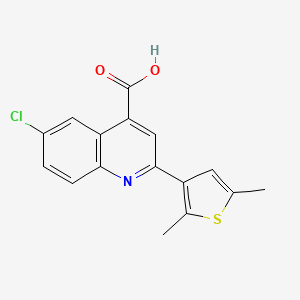
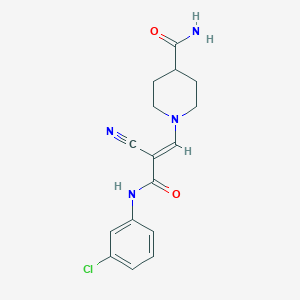
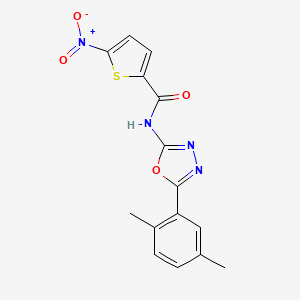
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733928.png)
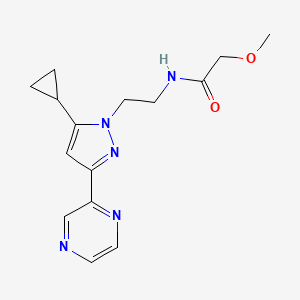
![8-fluoro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B2733931.png)
![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2733933.png)
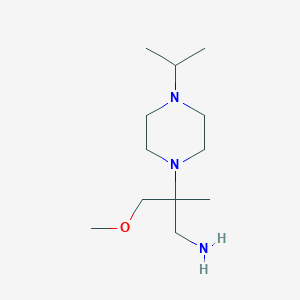
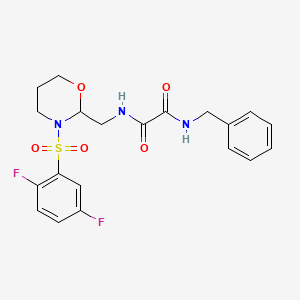
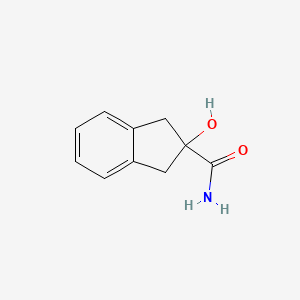
![5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2733944.png)
![6-(2-Fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2733945.png)